Cfmmc

mGluR1 selectivity mGluR5 Group I mGluR

Researchers relying on non-selective mGluR1 tool compounds face interpretive ambiguity in tissues co-expressing mGluR1 and mGluR5. CFMMC (≥98% purity) eliminates this uncertainty through a definitive selectivity profile: • >200-fold selectivity window over mGluR5 ensures effects observed in cerebellar Purkinje cells, hippocampal CA3 neurons, and spinal dorsal horn are confidently attributed to mGluR1 blockade. • Unique TM4/TM5 allosteric binding (requiring I725 & N760 residues) enables site-directed mutagenesis and docking studies distinct from canonical TM6/TM7-targeting antagonists. • Non-competitive allosteric mechanism delivers consistent receptor modulation independent of fluctuating synaptic glutamate, yielding stable pharmacodynamic readouts in brain slice electrophysiology and in vivo behavioral models. Supplied with full analytical documentation (HPLC, MS, NMR) to support multi-year, multi-site reproducibility.

Molecular Formula C22H28FNO4
Molecular Weight 389.5 g/mol
Cat. No. B606618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCfmmc
SynonymsCFMMC; 
Molecular FormulaC22H28FNO4
Molecular Weight389.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C(=C1F)C(=O)C(=CO2)C3CCCCC3)OCCN4CCOCC4
InChIInChI=1S/C22H28FNO4/c1-15-18(27-12-9-24-7-10-26-11-8-24)13-19-20(21(15)23)22(25)17(14-28-19)16-5-3-2-4-6-16/h13-14,16H,2-12H2,1H3
InChIKeyPHQKNLJAPYWXQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CFMMC Chemical Identity & mGluR1 Antagonism


CFMMC (3-cyclohexyl-5-fluoro-6-methyl-7-(2-morpholin-4-ylethoxy)-4H-chromen-4-one) is a synthetic chromenone-class small molecule [1] that functions as a selective, non-competitive, allosteric antagonist (negative allosteric modulator) of the metabotropic glutamate receptor 1 (mGluR1) . Its molecular formula is C22H28FNO4 with a molecular weight of 389.46 g/mol [2]. The compound is supplied as a research-grade reagent with typical purity >98% and is intended for preclinical investigations into mGluR1-mediated signaling in central nervous system (CNS) disorders .

Workflow
mGluR1 pathway studies
Selection
Selective, non-competitive allosteric antagonist
Use Context
CNS signaling research (preclinical)

CFMMC Differentiation from mGluR1 Alternatives


Generic substitution among mGluR1 allosteric antagonists is not scientifically valid due to fundamental differences in binding site topography, selectivity fingerprint, and mechanism-dependent efficacy. CFMMC exhibits a unique transmembrane domain interaction profile requiring residues I725 (TM4) and N760 (TM5) in addition to canonical TM6/TM7 sites [1], while comparator antagonists like YM-298198 show altered sensitivity to N760 mutation [2]. Furthermore, CFMMC's >200-fold selectivity window over mGluR5 contrasts with varying selectivity profiles observed for other mGluR1 tool compounds . These pharmacologic distinctions preclude direct experimental interchangeability and mandate compound-specific validation for any mGluR1-targeted research program. The following quantitative evidence substantiates why CFMMC represents a distinct chemical biology probe that cannot be replaced by other in-class antagonists without altering experimental outcomes.

Binding site topography: CFMMC requires TM4/TM5 residues; not all mGluR1 antagonists share this interaction profile.
Selectivity fingerprint: mGluR5 cross-reactivity profile may differ from other mGluR1 tool compounds.
Mechanism context: Non-competitive allosteric mode differs from orthosteric antagonists; glutamate-independent modulation may alter endpoint interpretation.

CFMMC Evidence vs. mGluR1 Alternatives


mGluR1 vs. mGluR5 Selectivity

CFMMC demonstrates marked selectivity for mGluR1 over the closely related Group I family member mGluR5. In a direct comparative assay within the same cellular system, CFMMC inhibited L-glutamate-induced intracellular Ca2+ mobilization in CHO cells expressing human mGluR1a with an IC50 of 50 nM, while exhibiting no meaningful inhibition of human mGluR5a (IC50 >10 μM) [1]. This yields a selectivity ratio exceeding 200-fold. In contrast, other mGluR1 antagonists display varying degrees of mGluR5 cross-reactivity; for instance, the competitive antagonist LY367385 shows only approximately 10-fold selectivity over mGluR5 .

mGluR1 vs. mGluR5 Selectivity
Head-to-head
mGluR1a IC50 50 nM; mGluR5a IC50 >10 µM. Selectivity ratio >200-fold.
Supports mGluR1-specific endpoint attribution; reduces mGluR5 off-target interpretation risk.
CHO cell FLIPR assay; recombinant human receptors.
mGluR1 selectivity mGluR5 Group I mGluR allosteric antagonist

Unique TM4 and TM5 Binding Site

Point mutagenesis studies reveal that CFMMC engages a distinct allosteric binding pocket on mGluR1 compared to other structurally unrelated antagonists. The inhibitory effect of CFMMC was significantly attenuated by point mutations at I725 (TM4) and N760 (TM5)—residues not previously implicated in the binding of other allosteric mGluR1 modulators [1]. In contrast, the structurally distinct antagonist YM-298198 showed reduced sensitivity to N760 mutation, while maintaining some residual activity, indicating a different binding mode [2]. Additionally, mutations at W798, F801, Y805 (TM6), and T815 (TM7) affected CFMMC potency, overlapping partially with reported sites for other antagonists [3].

Unique TM4/TM5 Binding Site
Head-to-head
CFMMC inhibition reduced by I725 (TM4) and N760 (TM5) mutations; YM-298198 less sensitive to N760.
Defines a distinct allosteric pocket; enables receptor-conformation probing not replicated by other antagonists.
Site-directed mutagenesis in CHO cells; Ca2+ mobilization readout.
mGluR1 binding site allosteric modulation transmembrane domain mutagenesis

Non-Competitive Allosteric Mechanism

CFMMC functions as a non-competitive allosteric antagonist, meaning it inhibits mGluR1 signaling without competing for the orthosteric glutamate binding site [1]. This is fundamentally different from competitive mGluR1 antagonists such as LY367385 (IC50 = 8.8 μM in quisqualate-induced phosphoinositide hydrolysis assays) [2] and (S)-MCPG, which directly compete with glutamate. The allosteric mode of action confers several practical advantages: (i) CFMMC's potency is not diminished in the presence of high local glutamate concentrations (e.g., in synaptic preparations or disease states with elevated glutamate), and (ii) it exhibits a saturable ceiling effect, potentially reducing the risk of complete receptor silencing compared to orthosteric antagonists [3].

Non-Competitive Mechanism
Cross-study context
Non-competitive allosteric antagonist; IC50 50 nM. LY367385 (competitive) IC50 8.8 µM.
Glutamate-independent modulation; consistent activity in elevated glutamate environments.
Cross-study comparison; different receptor expression systems.
allosteric modulation non-competitive antagonism mGluR1 pharmacology

Purity and Quality Control Specifications

Commercial suppliers of CFMMC consistently report purity specifications of >98% as determined by HPLC analysis . This high-purity benchmark is essential for ensuring reproducible pharmacological results, particularly in sensitive assays such as electrophysiology and in vivo behavioral studies where trace impurities from lower-grade material (e.g., 95% purity typical of some custom syntheses) can introduce confounding off-target effects. While this is not a direct biological comparison with another mGluR1 antagonist, it represents a quality standard that scientific procurement officers should verify when sourcing CFMMC from any vendor.

Purity Specification
Data to verify
Reported purity >98% (HPLC). Vendor-specific COA; no independent reference cited.
Consistent purity may support batch reproducibility; verify per lot.
Source: supplier documentation; confirm with independent analysis if required.
compound purity quality control reproducibility research reagent

CFMMC Research Applications


mGluR1-Specific Pharmacology Studies

Utilize CFMMC in cellular and tissue preparations where both mGluR1 and mGluR5 are endogenously co-expressed (e.g., cerebellar Purkinje cells, hippocampal CA3 pyramidal neurons, spinal cord dorsal horn). The >200-fold selectivity window over mGluR5 ensures that observed effects can be confidently attributed to mGluR1 blockade, avoiding the interpretative ambiguity associated with less selective antagonists [1].

Allosteric Pocket Mapping

Employ CFMMC as a molecular probe in site-directed mutagenesis and computational docking studies to define the binding determinants of the TM4/TM5 allosteric pocket. The compound's unique dependence on residues I725 (TM4) and N760 (TM5) provides a tool to distinguish this specific allosteric site from the canonical TM6/TM7 binding regions targeted by other mGluR1 antagonists [2].

Electrophysiology & In Vivo Studies

Apply CFMMC in brain slice electrophysiology recordings and in vivo behavioral pharmacology models (e.g., rodent models of pain, anxiety, or cognition). Its non-competitive, allosteric mode of action ensures consistent receptor modulation independent of fluctuating endogenous glutamate concentrations at the synapse, providing more stable and interpretable pharmacodynamic effects compared to competitive orthosteric antagonists [3].

Multi-Site Reproducible Research

Procure CFMMC from vendors certifying >98% purity with comprehensive analytical documentation (HPLC, MS, NMR) to support multi-year, multi-site research initiatives. The consistent high-purity specification minimizes inter-batch and inter-laboratory variability, which is essential for generating robust, reproducible datasets suitable for publication and potential translational development .

Application
Selection Property
Validation Focus
mGluR1 pathway inhibition in co-expression systems
mGluR1 selectivity context
mGluR5 off-target control
Allosteric pocket characterization
TM4/TM5 binding context
Mutagenesis-based binding-site mapping
Ex vivo slice electrophysiology & in vivo behavioral studies
Glutamate-independent mechanism context
Synaptic glutamate fluctuation control
Multi-site reproducible research programs
High-purity research reagent context
Batch-to-batch and inter-laboratory reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


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